![molecular formula C17H20N6O2 B064154 N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine CAS No. 175354-76-4](/img/structure/B64154.png)

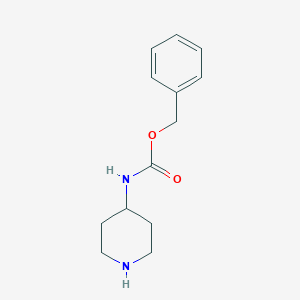

N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine

Übersicht

Beschreibung

N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamin ist eine synthetische Verbindung, die zur Klasse der Pyrido[2,3-d]pyrimidine gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen . Die Verbindung wurde auf ihre Antitumor- und antimikrobiellen Eigenschaften untersucht, was sie zu einem interessanten Gegenstand der pharmazeutischen Chemie macht .

Herstellungsmethoden

Die Synthese von N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamin umfasst mehrere Schritte. Ein üblicher Syntheseweg umfasst die folgenden Schritte :

Bildung des Schlüsselzwischenprodukts: Die Synthese beginnt mit der Herstellung von 2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidin.

Chlorierung: Das Zwischenprodukt wird dann mit einem 1:1-Komplex aus N,N-Dimethylformamid und Thionylchlorid behandelt, um die 7-Chlorverbindung zu bilden.

Hydrierung: Die 7-Chlorverbindung wird unter Verwendung von Palladium auf Kohle in Gegenwart von Kaliumhydroxid hydrogenolysiert, um das Endprodukt zu erhalten.

Wissenschaftliche Forschungsanwendungen

N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamin hat mehrere Anwendungen in der wissenschaftlichen Forschung :

Chemie: Die Verbindung wird als Baustein für die Synthese anderer Pyrido[2,3-d]pyrimidinderivate verwendet.

Biologie: Sie wurde auf ihr Potenzial als antimikrobielles Mittel untersucht, insbesondere gegen Mycobacterium tuberculosis.

Medizin: Die Verbindung hat Antitumoraktivität gezeigt und wird auf ihr Potenzial für die Verwendung in der Krebstherapie untersucht.

Industrie: Sie kann bei der Entwicklung neuer Pharmazeutika und Agrochemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamin beinhaltet die Hemmung spezifischer Enzyme . Zum Beispiel wirkt es als Inhibitor der Dihydrofolat-Reduktase, einem Enzym, das für die DNA-Synthese und Zellproliferation entscheidend ist. Durch die Hemmung dieses Enzyms kann die Verbindung ihre Antitumor- und antimikrobiellen Wirkungen ausüben. Die beteiligten molekularen Ziele und Pfade umfassen den Folsäureweg, der für die Nukleotidbiosynthese unerlässlich ist.

Vorbereitungsmethoden

The synthesis of N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamine involves several steps. One common synthetic route includes the following steps :

Formation of the key intermediate: The synthesis begins with the preparation of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine.

Chlorination: The intermediate is then treated with a 1:1 complex of N,N-dimethylformamide and thionyl chloride to form the 7-chloro compound.

Hydrogenation: The 7-chloro compound is hydrogenolyzed using palladium on charcoal in the presence of potassium hydroxide to yield the final product.

Analyse Chemischer Reaktionen

N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Aminogruppen, um verschiedene Derivate zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wirkmechanismus

The mechanism of action of N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamine involves inhibition of specific enzymes . For example, it acts as an inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound can exert its antitumor and antimicrobial effects. The molecular targets and pathways involved include the folate pathway, which is essential for nucleotide biosynthesis.

Vergleich Mit ähnlichen Verbindungen

N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamin kann mit anderen Pyrido[2,3-d]pyrimidinderivaten verglichen werden . Zu ähnlichen Verbindungen gehören:

2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidin: Bekannt für seine Antitumoraktivität.

5-Chloro-N6-(2,5-Dimethoxy-Benzyl)-Quinazolin-2,4,6-Triamin: Wird auf seine antimalariellen Eigenschaften untersucht.

Die Einzigartigkeit von N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamin liegt in seinem spezifischen Substitutionsschema und seinen starken biologischen Aktivitäten, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.

Eigenschaften

IUPAC Name |

6-N-[(2,5-dimethoxyphenyl)methyl]-6-N-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-23(9-10-6-12(24-2)4-5-14(10)25-3)11-7-13-15(18)21-17(19)22-16(13)20-8-11/h4-8H,9H2,1-3H3,(H4,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTFNSCZLJLPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=CC(=C1)OC)OC)C2=CC3=C(N=C(N=C3N=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169975 | |

| Record name | Pyrido(2,3-d)pyrimidine-2,4,6-triamine, N6-((2,5-dimethoxyphenyl)methyl)-N6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175354-76-4 | |

| Record name | Pyrido(2,3-d)pyrimidine-2,4,6-triamine, N6-((2,5-dimethoxyphenyl)methyl)-N6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175354764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrido(2,3-d)pyrimidine-2,4,6-triamine, N6-((2,5-dimethoxyphenyl)methyl)-N6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Chloromethyl)thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)

![4H-Pyrido[3,2-e]-1,2,4-thiadiazine,4-methyl-,1,1-dioxide(9CI)](/img/structure/B64096.png)

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)